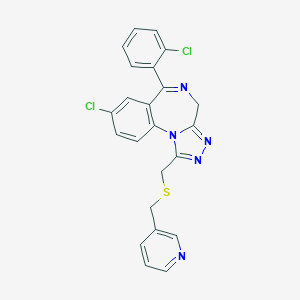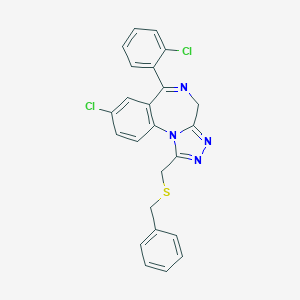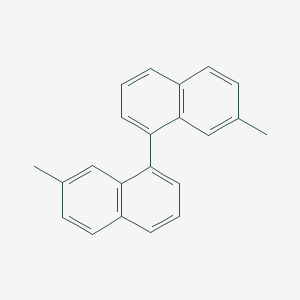
1,1'-Binaphthalene, 7,7'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Binaphthalene, 7,7'-dimethyl- is a chiral molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a derivative of binaphthalene, which is a widely studied compound in organic chemistry. The addition of two methyl groups to the binaphthalene structure results in the formation of 1,1'-Binaphthalene, 7,7'-dimethyl-, which has a higher melting point and greater solubility in organic solvents than its parent compound. In
Wissenschaftliche Forschungsanwendungen
1,1'-Binaphthalene, 7,7'-dimethyl- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, it is used as a chiral auxiliary in asymmetric synthesis reactions. It has also been used as a ligand in transition metal-catalyzed asymmetric reactions. In material science, it has been used as a building block for the synthesis of chiral polymers and liquid crystals. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1,1'-Binaphthalene, 7,7'-dimethyl- is not well understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to its biological effects. Its chiral nature may play a role in its mechanism of action, as chiral molecules often exhibit different biological activities depending on their stereochemistry.
Biochemical and Physiological Effects
1,1'-Binaphthalene, 7,7'-dimethyl- has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it may have potential as a therapeutic agent for Alzheimer's disease. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1'-Binaphthalene, 7,7'-dimethyl- is its chiral nature, which makes it a useful tool in asymmetric synthesis reactions. Its high melting point and solubility in organic solvents also make it easy to handle in the laboratory. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 1,1'-Binaphthalene, 7,7'-dimethyl-. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action and to optimize its biological activity. In addition, its use as a chiral auxiliary in asymmetric synthesis reactions and as a building block for the synthesis of chiral polymers and liquid crystals could be further explored. Finally, the development of new synthetic methods for the preparation of 1,1'-Binaphthalene, 7,7'-dimethyl- could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of 1,1'-Binaphthalene, 7,7'-dimethyl- involves the reaction of 2-naphthol with 2,7-dimethylnaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
| 34003-80-0 | |
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
7-methyl-1-(7-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-9-11-17-5-3-7-19(21(17)13-15)20-8-4-6-18-12-10-16(2)14-22(18)20/h3-14H,1-2H3 |
InChI-Schlüssel |
HMKJGOVDFSDYFG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1 |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1 |
| 34003-80-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





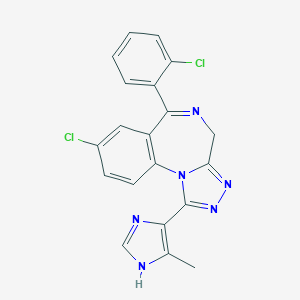

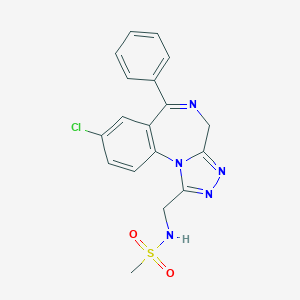

![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
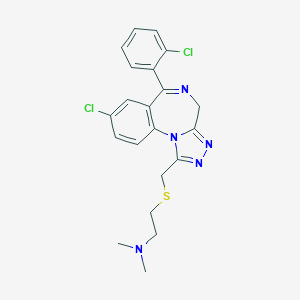
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
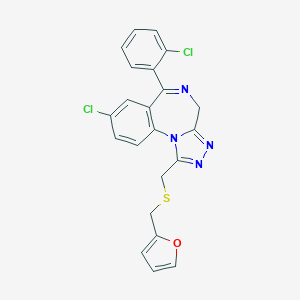
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
